(Z)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE
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Overview
Description
(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The starting materials might include 4,6-dimethylpyrimidine, 4-ethylphenylamine, and 4-methylbenzenesulfonyl chloride. The synthesis could involve:
Formation of the guanidine core: This might involve the reaction of an amine with a cyanamide or a similar reagent under basic conditions.
Substitution reactions: Introducing the pyrimidine and phenyl groups through nucleophilic substitution reactions.
Sulfonylation: Adding the sulfonyl group using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be used to study enzyme inhibition, receptor binding, or other biochemical processes.
Medicine
Medically, guanidine derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of diseases like cancer, diabetes, and infectious diseases.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE likely involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve:
Inhibition: Preventing the normal function of an enzyme or receptor.
Activation: Enhancing the activity of a target protein.
Comparison with Similar Compounds
Similar Compounds
N’-Phenyl-N’'-(4-methylbenzenesulfonyl)guanidine: A similar guanidine derivative with different substituents.
N’-Pyrimidin-2-yl-N’'-(4-methylbenzenesulfonyl)guanidine: Another related compound with a pyrimidine ring.
Uniqueness
(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHYLPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to its specific combination of functional groups, which might confer distinct biological or chemical properties compared to other guanidine derivatives.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)-2-(4-methylphenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-5-18-8-10-19(11-9-18)25-22(26-21-23-16(3)14-17(4)24-21)27-30(28,29)20-12-6-15(2)7-13-20/h6-14H,5H2,1-4H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDSIPRHMKNLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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